![molecular formula C10H9N3O2 B2992110 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid CAS No. 2166780-09-0](/img/structure/B2992110.png)
2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid
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Overview
Description
“2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their wide range of biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, such as “2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid”, involves the construction of the triazole ring under certain conditions . The structures of these synthesized compounds are usually established by NMR and MS analysis .
Molecular Structure Analysis
The molecular structure of “2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid” and similar compounds is typically confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
The chemical reactions involving “2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid” and similar compounds are often evaluated in vitro . Some of these compounds have shown potent inhibitory activities against certain cancer cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid” and similar compounds are often evaluated using various techniques .
Scientific Research Applications
Drug Discovery
Triazoles, including “2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid”, are known for their use in medicinal chemistry due to their mimicry of peptide bonds and potential bioisostere properties. They can be used in the design of new drugs with improved efficacy and reduced toxicity .
Organic Synthesis
The unique structure of triazoles allows for their application in organic synthesis, particularly in the construction of complex molecules through [3+2]-cycloaddition reactions .
Polymer Chemistry
Triazoles can be utilized in polymer chemistry for creating new materials with specific properties such as enhanced durability or conductivity .
Supramolecular Chemistry
Due to their ability to form hydrogen bonds, triazoles like “2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid” can be used in supramolecular assemblies, which are critical in the development of molecular machines and devices .
Bioconjugation
The triazole ring can serve as a linker in bioconjugation strategies, facilitating the attachment of various functional groups to biomolecules for targeted delivery or imaging applications .
Chemical Biology
In chemical biology, triazoles can be used as probes or modulators of biological systems, aiding in the understanding of biological processes at the molecular level .
Fluorescent Imaging
The fluorescent properties of certain triazole derivatives make them suitable for imaging applications, where they can be used as markers or sensors .
Materials Science
The robustness and thermal stability of triazoles allow them to be incorporated into materials used in high-stress or high-temperature environments, contributing to advancements in materials science .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-methyl-1,2,4-triazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-11-9(12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTOARLDIVTLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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